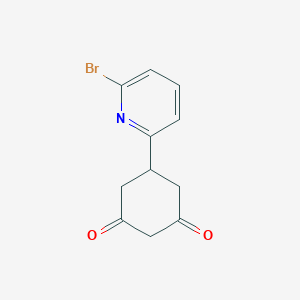

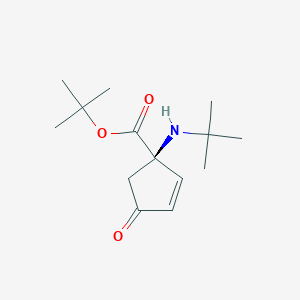

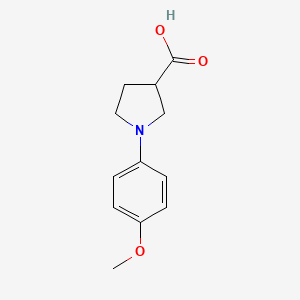

![molecular formula C18H28N2O4 B1391691 Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester CAS No. 1323010-51-0](/img/structure/B1391691.png)

Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester” is an organic compound with the CAS Number: 1323010-51-0 . It has a molecular weight of 336.43 . The IUPAC name for this compound is benzyl (1-(((1-methoxypropan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H28N2O4/c1-5-13(2)16(17(21)19-14(3)11-23-4)20-18(22)24-12-15-9-7-6-8-10-15/h6-10,13-14,16H,5,11-12H2,1-4H3,(H,19,21)(H,20,22) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.43 . It is typically stored at temperatures between 28°C .Scientific Research Applications

Enantioselective Synthesis

- Application in Dihydropyrimidones Synthesis : This compound is utilized in the enantioselective preparation of dihydropyrimidones, which are important in the synthesis of chiral compounds (Goss et al., 2009).

Synthesis and Isotope Labeling

- Investigational Drug Synthesis : It has been synthesized with tritium, deuterium, and carbon-14 labels for use in the study of Alzheimer's disease (Ciszewska et al., 1997).

Industrial Chemistry

- Tolylenediisocyanate Synthesis : The compound is involved in the synthesis of tolylenediisocyanate, a key ingredient in industrial chemistry (Aso & Baba, 2003).

Inhibitors Development

- Calpain Inhibitor : It has been synthesized as a potent inhibitor of calpain, an enzyme implicated in various physiological processes (Peet et al., 1999).

Heterocyclic Systems Synthesis

- Preparation of Heterocyclic Systems : This compound is used in the synthesis of various heterocyclic systems, which are valuable in medicinal chemistry (Selič et al., 1997).

HIV Protease Inhibitor Synthesis

- Intermediate for Atazanavir : It has been used as a chiral intermediate in the synthesis of Atazanavir, an HIV protease inhibitor (Patel et al., 2003).

Photochemical Studies

- Photolysis Research : The compound's behavior under photolysis has been studied, shedding light on photochemical reactions (Schultze, 1973).

properties

IUPAC Name |

benzyl N-[1-(1-methoxypropan-2-ylamino)-3-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-5-13(2)16(17(21)19-14(3)11-23-4)20-18(22)24-12-15-9-7-6-8-10-15/h6-10,13-14,16H,5,11-12H2,1-4H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUZGSIIAORCJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)COC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

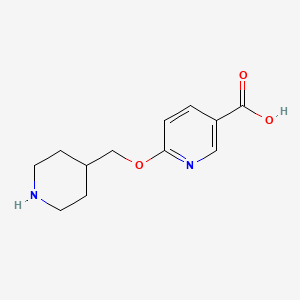

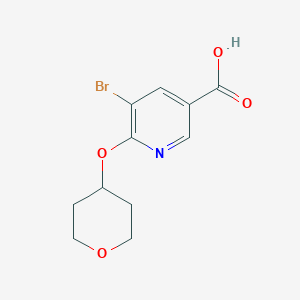

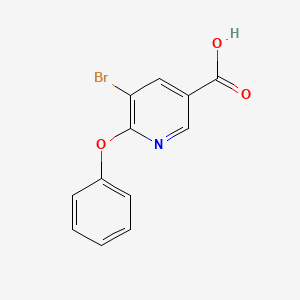

![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)

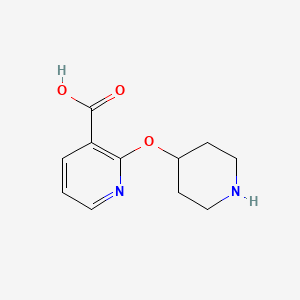

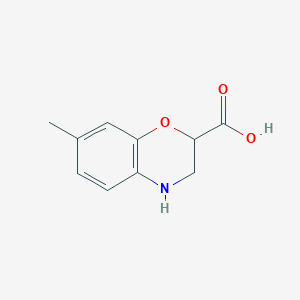

![[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1391629.png)

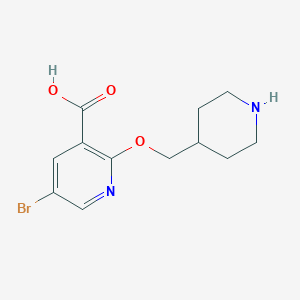

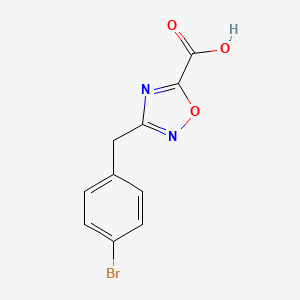

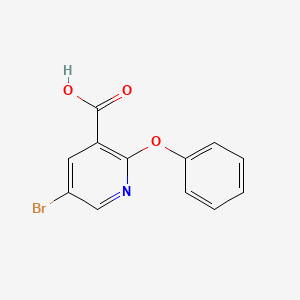

![(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1391631.png)